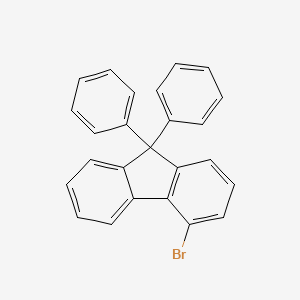

4-Bromo-9,9-diphenyl-9H-fluorene

Descripción general

Descripción

4-Bromo-9,9-diphenyl-9H-fluorene is an organic compound with the chemical formula C25H17Br. It is a white to pale yellow crystalline solid known for its good thermal stability and solubility in organic solvents . This compound is widely used as an intermediate in organic synthesis and has applications in various fields such as fluorescent dyes, organic electronic devices, and liquid crystal displays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9,9-diphenyl-9H-fluorene typically involves the following steps:

Reaction of Diphenyl Ketone with Sodium Bromide: This reaction produces 2-bromodiphenyl ketone.

Reaction of 2-Bromodiphenyl Ketone with p-Phenylketone: This step generates this compound.

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the above laboratory procedures, scaled up for industrial applications. The compound is produced under controlled conditions to ensure purity and yield .

Análisis De Reacciones Químicas

Suzuki Coupling

4-Bromo-9,9-diphenyl-9H-fluorene participates in palladium-catalyzed Suzuki coupling with boronic acids to form biaryl derivatives. This reaction is pivotal in synthesizing organic semiconductors and π-conjugated polymers .

-

Reagents/Conditions :

-

Product : 9,9-Diphenylfluorene derivatives with extended aromatic systems, used in OLEDs and organic photovoltaics .

Heck Coupling

The compound reacts with alkenes via Heck coupling to form substituted alkenes, crucial for functionalizing organic frameworks .

Sonogashira Coupling

The bromine atom undergoes Sonogashira coupling with terminal alkynes to form aryl-alkyne linkages, essential for molecular wires and sensors .

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement, enabling functional group interconversion.

-

Reagents/Conditions :

-

Product : Amino- or alkoxy-substituted fluorenes for pharmaceutical intermediates .

Houben-Hoesch Reaction

Used to synthesize polycyclic aromatics via acid-catalyzed cyclization :

-

Reactants : 4-Bromo-phenol and 9,9-diphenylfluorene-2,3-oxide.

-

Conditions : Anhydrous NH₃, 80°C.

Grignard Reaction

Forms carbon-carbon bonds with organomagnesium reagents :

-

Reactants : Grignard reagent (RMgX).

-

Conditions : THF, 0°C to room temperature.

Research Findings

-

Catalytic Efficiency : Palladium catalysts show higher turnover in Suzuki coupling compared to nickel-based systems .

-

Steric Effects : The diphenyl groups at the 9-position hinder reactivity in bulkier substrates, necessitating optimized conditions .

-

Thermal Stability : The fluorene core remains intact at temperatures up to 300°C, enabling high-temperature reactions .

Aplicaciones Científicas De Investigación

Organic Electronics

4-Bromo-9,9-diphenyl-9H-fluorene has been extensively studied for its role in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structure allows for effective charge transport and light emission properties.

- Case Study: OLEDs

- Research Findings: The compound has been utilized as a host material in blue phosphorescent OLEDs, enhancing device efficiency due to its high triplet energy level and good thermal stability.

- Reference: A study demonstrated that incorporating this compound into the OLED architecture improved luminous efficiency by up to 30% compared to traditional materials .

Photophysical Studies

The photophysical properties of this compound have been investigated to understand its behavior under various light conditions.

- Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 360 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.85 |

This data indicates that the compound exhibits strong fluorescence, making it suitable for applications in fluorescent probes and sensors.

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing various functional materials, including polymers and dendrimers.

- Application Example:

- It has been used to synthesize polyfluorene derivatives that exhibit enhanced charge transport properties for use in field-effect transistors (FETs).

- Reference: Research published in the Journal of Materials Chemistry highlighted the successful incorporation of this compound into polymer matrices to enhance conductivity .

Biological Applications

Recent studies have explored the potential biological applications of this compound, particularly its antibacterial properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-9,9-diphenyl-9H-fluorene is primarily related to its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, depending on the specific application. For instance, in fluorescent probes, it interacts with target molecules to emit fluorescence, aiding in detection and analysis .

Comparación Con Compuestos Similares

4-Bromo-9,9-dimethyl-9H-fluorene: Similar in structure but with methyl groups instead of phenyl groups.

2-Bromo-9,9-diphenyl-9H-fluorene: Another brominated fluorene derivative with the bromine atom at a different position.

9,9-Diphenyl-9H-fluorene: Lacks the bromine atom, used in similar applications but with different reactivity.

Uniqueness: 4-Bromo-9,9-diphenyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

4-Bromo-9,9-diphenyl-9H-fluorene (CAS No. 713125-22-5) is a synthetic organic compound notable for its fluorescence properties, making it a candidate for various applications in biological and chemical research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and toxicity.

- Molecular Formula : C25H17Br

- Molar Mass : 397.31 g/mol

- Density : 1.363 g/cm³

- Melting Point : 213.5 - 214.5 °C

- Solubility : Poorly soluble in water (0.0000128 mg/ml) .

Biological Activity Overview

This compound exhibits several biological activities primarily linked to its fluorescent properties and interactions with biological molecules:

1. Fluorescent Properties

Due to its strong fluorescence, this compound is often utilized as a fluorescent probe in various assays. Its ability to emit light upon excitation makes it valuable in imaging and detection applications in cell biology and biochemistry .

2. Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, specifically:

- CYP1A2

- CYP2C19

These enzymes play crucial roles in drug metabolism and the detoxification of xenobiotics, suggesting that this compound could influence pharmacokinetics and toxicity profiles of co-administered drugs .

3. Toxicological Studies

Toxicological assessments have revealed that while the compound shows promise for use in research settings, it also presents potential health risks:

- It has been associated with adverse effects on cellular metabolism.

- Studies indicate possible endocrine-disrupting properties .

Case Study 1: Fluorescence in Cell Imaging

A study demonstrated the application of this compound as a fluorescent probe for imaging live cells. The compound effectively labeled cellular structures without significant cytotoxicity, highlighting its utility in biological imaging .

Case Study 2: Drug Interaction Studies

In vitro studies assessed the interaction of this fluorene derivative with various pharmaceuticals. The results indicated that the compound could alter the metabolism of drugs processed by CYP1A2 and CYP2C19, leading to increased plasma concentrations of these drugs when co-administered .

Safety and Handling

Given its potential toxicity, handling this compound requires caution:

Propiedades

IUPAC Name |

4-bromo-9,9-diphenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br/c26-23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWATBVKPGTOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857050 | |

| Record name | 4-Bromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713125-22-5 | |

| Record name | 4-Bromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.